N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a pyrimido[5,4-b]indole scaffold. This compound is part of a broader class of pyrimidoindole derivatives studied for their activity as Toll-like receptor 4 (TLR4) ligands, kinase inhibitors, and anticonvulsants . Its synthesis typically involves coupling a pyrimidoindole-thiol intermediate with a benzothiazol-2-yl acetamide precursor using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under optimized conditions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-25-18(27)17-16(11-6-2-3-7-12(11)21-17)24-20(25)28-10-15(26)23-19-22-13-8-4-5-9-14(13)29-19/h2-9,21H,10H2,1H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSVNRZIGTZCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiol
The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminobenzenethiol with formic acid under reflux (Equation 1):
$$
\text{C}6\text{H}5\text{NH}2\text{SH} + \text{HCOOH} \xrightarrow{\Delta} \text{Benzo[d]thiazol-2-amine} + \text{H}2\text{O}
$$
Optimized Conditions :
- Solvent: Toluene
- Catalyst: Phosphorus pentasulfide (0.5 eq)
- Yield: 85% after recrystallization (ethanol/water)
Preparation of 3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-thiol
Indole-Pyrimidine Cyclocondensation
5-Aminoindole reacts with ethyl 3-methylacetoacetate in acetic acid to form the pyrimidoindole scaffold (Equation 2):
$$
\text{C}8\text{H}6\text{N}2 + \text{CH}3\text{COCH}_2\text{COOEt} \xrightarrow{\text{H}^+} \text{Pyrimidoindole intermediate} + \text{EtOH}
$$
Key Parameters :
- Temperature: 110°C
- Reaction time: 12 h
- Post-treatment: Neutralization with NaHCO₃
Thiolation via Thiourea Intermediate
The pyrimidoindole intermediate undergoes thiolation using thiourea in HCl/EtOH (Equation 3):
$$
\text{Pyrimidoindole} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{Thiol derivative} + \text{NH}_3
$$
Yield Optimization :
- Thiourea equivalence: 1.2 eq
- Precipitation pH: 4.5–5.0
- Isolation: Filtration under nitrogen atmosphere
Acetamide Bridge Formation
Chloroacetylation of Benzo[d]thiazol-2-amine
Benzo[d]thiazol-2-amine reacts with chloroacetyl chloride in dichloromethane (Equation 4):
$$
\text{Benzo[d]thiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide}
$$
Critical Considerations :
- Base: Triethylamine (2.5 eq)
- Temperature: 0–5°C (ice bath)
- Purity: 93% after silica gel chromatography
Thioether Coupling Reaction
Nucleophilic Displacement with Pyrimidoindole Thiol
The chloroacetamide intermediate reacts with the pyrimidoindole thiol under basic conditions (Equation 5):
$$
\text{ClCH}_2\text{CONH-Benzo[d]thiazole} + \text{HS-Pyrimidoindole} \xrightarrow{\text{NaOEt}} \text{Target Compound} + \text{NaCl}
$$
Optimized Protocol :
- Solvent: Anhydrous ethanol
- Base: Sodium ethoxide (1.1 eq)
- Reaction time: 8 h at reflux
- Workup: Extraction with ethyl acetate, drying over MgSO₄
Comparative Analysis of Synthetic Methodologies
Table 1. Yield Comparison Across Reaction Conditions
Key Observations :
- Anhydrous conditions are critical for suppressing hydrolysis of the chloroacetamide
- Excess base (>1.2 eq) in thioetherification promotes disulfide byproducts
- Recrystallization from CH₂Cl₂/acetone improves final product purity
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
- ¹H NMR (DMSO-d₆) :
Industrial-Scale Considerations
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
| Compound Name | Key Substituents | Biological Activity (Target) | Potency/IC₅₀/ED₅₀ | Reference Evidence |
|---|---|---|---|---|
| Target Compound | - 3-Methyl (pyrimidoindole) - Benzothiazol-2-yl (amide) |
TLR4 modulation (inferred) | Not explicitly reported | [6], [9] |
| 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) | - 4-Methoxybenzyl (pyrimidine) - 6-Trifluoromethyl (benzothiazole) |
CK1 inhibition | IC₅₀ = 0.12 µM (CK1δ) | [9] |
| N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) | - 5-Methyl, 3-Phenyl (pyrimidoindole) - Cyclohexyl (amide) |
TLR4 activation (adjuvant) | EC₅₀ = 1.2 µM (hTLR4) | [6], [7] |
| 8-(Furan-2-yl)-substituted pyrimidoindole derivative (2B182C) | - 8-Furan (pyrimidoindole) - Cyclohexyl (amide) |
Enhanced TLR4 activation | EC₅₀ = 0.8 µM (hTLR4) | [6], [7] |
| N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | - 4-Nitrophenyl (pyrimidoindole) - 6-Methyl (benzothiazole) |
Not explicitly reported (structural data) | N/A | [12] |
Key Observations:
Addition of electron-withdrawing groups (e.g., 4-nitrophenyl in ) or aromatic extensions (e.g., 8-furan in 2B182C) improves potency for TLR4 activation .
Amide-Linked Heterocycles :
- Benzothiazole derivatives (target compound, compound 20) exhibit distinct selectivity profiles compared to cyclohexylamide analogues (1Z105). For example, compound 20 showed potent CK1 inhibition (IC₅₀ = 0.12 µM) , whereas 1Z105 and 2B182C are optimized for TLR4 .
- The 6-trifluoromethyl substitution on benzothiazole (compound 20) enhances metabolic stability and lipophilicity, which may influence blood-brain barrier penetration .
Thioacetamide Linker :
- Oxidation of the thioether to sulfoxide (compound 3) or sulfone (compound 2) in reduces TLR4 activity, underscoring the critical role of the sulfur atom in maintaining conformational flexibility and binding .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.
Chemical Structure and Synthesis
The compound features a unique combination of benzo[d]thiazole and pyrimido[5,4-b]indole moieties. The synthesis typically involves multi-step organic reactions that include:
- Formation of the benzo[d]thiazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Synthesis of the pyrimido[5,4-b]indole moiety : Involves constructing the indole ring followed by the formation of the pyrimidine ring.
- Thioether formation : Coupling the benzo[d]thiazole and pyrimido[5,4-b]indole moieties using thiol reagents and coupling agents .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Studies have demonstrated that related benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain derivatives exhibited cytotoxicity against human CD4+ lymphocytes and solid tumor-derived cell lines . The half-maximal inhibitory concentration (IC50) values for these compounds are critical in determining their effectiveness.
| Compound | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Compound A | 12.5 | Breast Cancer |
| Compound B | 8.7 | Lung Cancer |
| Compound C | 15.0 | Colon Cancer |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : The compound could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- DNA Interference : There is potential for interference with DNA replication processes in rapidly dividing cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Hepatic Fibrosis : A study demonstrated that similar thiazole derivatives inhibited collagen prolyl-4-hydroxylase activity, suggesting a role in mitigating fibrosis .
- Antibacterial Screening : Compounds with structural similarities were screened against multiple bacterial strains, showing promising results with inhibition at concentrations as low as 0.052 mg/mL .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of benzo[d]thiazole derivatives with pyrimidoindole precursors via thioether linkage under reflux in ethanol or DMF .
- Step 2 : Purification via recrystallization or column chromatography to isolate intermediates.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Thin-Layer Chromatography (TLC) monitors reaction progress .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioacetamide bond formation .
- Catalysts : Use of triethylamine as a base improves reaction efficiency in coupling steps .
- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional reflux .
Q. What analytical techniques are essential for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Assigns proton environments (e.g., benzo[d]thiazole protons at δ 7.2–8.1 ppm) and confirms regiochemistry .
- X-ray Crystallography : Resolves spatial arrangement of the pyrimidoindole and thiazole rings .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities .
Advanced Research Questions
Q. How does the compound’s thioacetamide linkage influence its biological activity compared to analogs with amide or sulfone groups?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the thioether with sulfone or amide groups via oxidation or substitution reactions. Compare bioactivity (e.g., IC₅₀ in kinase inhibition assays) .
- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies to predict metabolic stability .
- Data Interpretation : Thioacetamide’s sulfur atom enhances lipophilicity, improving membrane permeability but increasing oxidative instability .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for redox-sensitive pathways influenced by thioacetamide .
- Metabolite Profiling : LC-MS identifies active metabolites in different biological matrices .
- Target Fishing : Chemoproteomics (e.g., thermal shift assays) identifies off-target interactions explaining divergent activities .
Q. How can researchers design derivatives to improve pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-methyl group on the pyrimidoindole with trifluoromethyl to enhance metabolic stability .
- Prodrug Design : Introduce ester groups at the acetamide moiety for sustained release .
- ADME Screening : Microsomal stability assays (human liver microsomes) prioritize derivatives with t₁/₂ > 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
